(R)-(-)-Methyl glycidyl ether
Overview
Description
(R)-(-)-Methyl glycidyl ether, also known as (R)-glycidyl methyl ether (R-GME), is a chiral epoxide compound that has been the subject of various studies due to its interesting optical and chemical properties. The compound's optical activity in aqueous solutions has been explored, revealing its non-rigid nature and the presence of multiple conformers that contribute to its chiroptical signatures . Additionally, R-GME has been incorporated into novel monomers for anionic polymerization, leading to the creation of water-soluble, thermo-, and redox-responsive organometallic polymers .
Synthesis Analysis
The synthesis of polymers involving (R)-(-)-methyl glycidyl ether has been demonstrated through the anionic polymerization of ruthenocenyl glycidyl ether (rcGE), a ruthenium-containing epoxide. This process yields polymers with adjustable molecular weights and narrow distributions, which can be copolymerized with ethylene oxide to produce poly(ethylene glycol)s with unique properties . Another synthesis approach involves the cationic copolymerization of epichlorohydrin with 3,3-bis(bromomethyl)oxetane, followed by azidation to create energetic copolymers .
Molecular Structure Analysis
The molecular structure of (R)-(-)-methyl glycidyl ether is characterized by its conformational flexibility, which is evidenced by the existence of nine low-lying structural isomers. These isomers are interconverted by rotation about two large-amplitude torsional coordinates and exhibit distinct chiroptical and physicochemical properties . The structural complexity of R-GME is further highlighted by the variations in rotatory powers depending on the surrounding media .
Chemical Reactions Analysis
The chemical reactivity of (R)-(-)-methyl glycidyl ether is showcased in its ability to undergo anionic polymerization, as seen with ruthenocenyl glycidyl ether, to form organometallic polymers . Additionally, the copolymerization with azide-functionalized monomers indicates the potential for creating energetic materials with high functionality, suitable for further cross-linking reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(-)-methyl glycidyl ether are closely tied to its conformational isomers and their interactions with the environment. The optical rotatory dispersion (ORD) profiles and specific-rotation parameters of R-GME vary significantly with changes in solvent polarity and the presence of surrounding water molecules . These studies suggest that the solvated chiroptical response of R-GME is dynamic and complex, challenging the static descriptions based on distinct energy minima . The copolymers derived from R-GME exhibit thermo- and redox-responsive behavior, with solubility and lower critical solution temperatures that depend on the content of the ruthenium-containing monomer .
Scientific Research Applications
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- Application : Microporous poly(glycidyl methacrylate-co-ethylene glycol dimethyl acrylate) microspheres .
- Method : There are three main preparation methods of PGMA microspheres: suspension polymerization, the seed expansion method, and precipitation polymerization .
- Results : By introducing different functional groups into microspheres, the hydrophobicity, solubility and biocompatibility of the microspheres were improved, and the microspheres with different characteristics could be applied as high performance chromatographic fillers and catalyst carriers and in biomedical and adsorbent fields .
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Field : Biomedical Engineering
- Application : Synthesis and Properties of Gelatin Methacryloyl (GelMA) Hydrogels .
- Method : The typical method uses UV light to crosslink the gelatin-methacrylic anhydride (MA) precursor .
- Results : GelMA hydrogels have attracted great concern in the biomedical field because of their good biocompatibility and tunable physicochemical properties .
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- Application : Reactive epoxy diluents
- Method : Reactive diluents such as butyl glycidyl ether, ethylhexyl glycidyl ether, etc are used in epoxy formulations to reduce viscosity and reduce or eliminate the need for solvents or other volatile organic compounds .
- Results : This results in epoxy formulations with reduced viscosity .
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- Application : Modification of starch or cellulose ethers
- Method : Modification of starch or cellulose ethers (particularly HEC) with alkyl glycidyl ethers can provide disruption of hydrogen bonding and introduce a hydrophobic group .
- Results : Such modified starches find use as rheology modifiers in personal care applications, like shampoos and conditioners .
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- Application : Modification of textile surfaces
- Method : If their surfaces contain reactive hydroxyl groups, textiles might be modified with an allyl functional glycidyl ether to improve their color fastness .
- Results : Dyes that would ordinarily adsorb reversibly on the surface of the fiber might adsorb permanently (chemisorb) if the surface is allyl-functional .
Safety And Hazards
“®-(-)-Methyl glycidyl ether” is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2R)-2-(methoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJVFRMDSNFRT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Methyl glycidyl ether | |
CAS RN |
64491-70-9 | |
Record name | (2R)-2-(Methoxymethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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